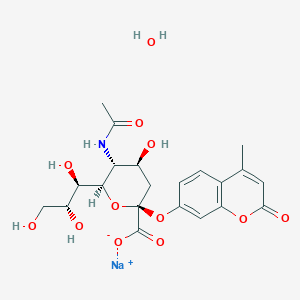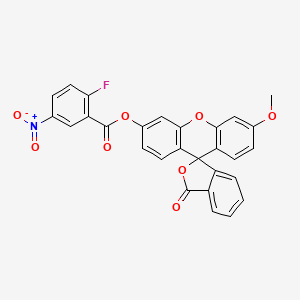
5,7-Dihydroxytryptamine hydrobromide; min. 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxytryptamine hydrobromide (5,7-DHT) is a synthetic derivative of the neurotransmitter serotonin (5-hydroxytryptamine). It is a potent agonist of the 5-HT2A receptor and has been used in a wide range of scientific research applications. It is a widely used compound in laboratory experiments due to its high purity, reliable availability, and low cost.
Applications De Recherche Scientifique
5,7-Dihydroxytryptamine hydrobromide; min. 95% has been used in a wide range of scientific research applications. It has been used to study the physiology and biochemistry of the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. It has also been used to investigate the effects of drugs on the 5-HT2A receptor, and to study the role of serotonin in mood and behavior. In addition, it has been used to study the effects of 5-HT2A receptor activation on the cardiovascular system.
Mécanisme D'action
5,7-Dihydroxytryptamine hydrobromide; min. 95% binds to the 5-HT2A receptor, which is a serotonin receptor found in the central and peripheral nervous systems. It activates the receptor, resulting in the opening of ion channels and the release of second messengers, such as cyclic AMP and calcium. These second messengers then trigger a cascade of biochemical and physiological responses, resulting in the desired effects.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by 5,7-Dihydroxytryptamine hydrobromide; min. 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, as well as to increase the production of cyclic AMP and calcium. It has also been shown to increase the activity of certain enzymes, such as phospholipase C and protein kinase C. In addition, it has been shown to increase the release of glutamate and aspartate, which are important neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in laboratory experiments has several advantages. It is available in high purity and is relatively inexpensive, making it an ideal choice for research studies. In addition, it is a potent agonist of the 5-HT2A receptor, making it suitable for a wide range of research applications. The main limitation of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is that it is not suitable for long-term studies, as its effects are short-lived.
Orientations Futures
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in scientific research will likely continue to expand in the future. It has already been used in a wide range of studies, and its potential applications are only beginning to be explored. Future research may focus on the role of 5-HT2A receptor activation in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, it may be used to study the effects of drugs on the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. Finally, it may be used to investigate the effects of 5-HT2A receptor activation on the cardiovascular system.
Méthodes De Synthèse
The synthesis of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 5-hydroxytryptamine with bromine to yield 5-bromo-tryptamine. This is then reacted with sodium hydroxide to form 5,7-dihydroxytryptamine. Finally, the product is precipitated and purified using a recrystallization process.
Propriétés
IUPAC Name |
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZGCBQKAJSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC[NH3+])O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


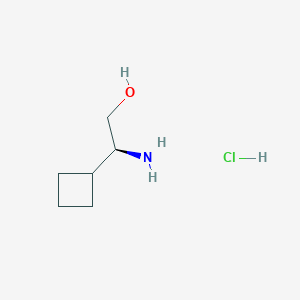
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

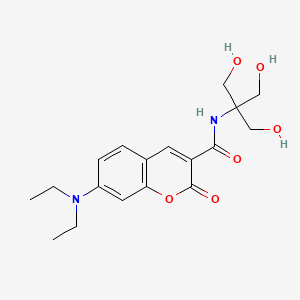
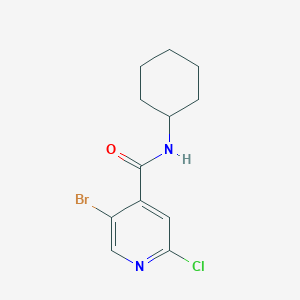
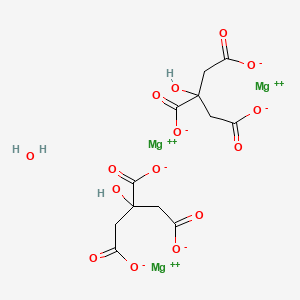
![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)
